3-carbamoyl-4-hydroxybenzoic acid
Description
Properties
CAS No. |
76142-87-5 |
|---|---|
Molecular Formula |
C8H7NO4 |
Molecular Weight |
181.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Hydrolysis of 3-Nitro-4-Chlorobenzoic Acid
The synthesis begins with the hydrolysis of 3-nitro-4-chlorobenzoic acid under alkaline conditions. In a typical procedure, 3-nitro-4-chlorobenzoic acid reacts with a sodium hydroxide solution (30% w/w) at 100–105°C for 3.5–4 hours. The molar ratio of the starting material to sodium hydroxide is maintained at 1:2.5–5.0 to ensure complete dechlorination. After cooling, the reaction mixture is neutralized with a mineral acid (e.g., HCl) to pH 1–2, precipitating 3-nitro-4-hydroxybenzoic acid with a purity ≥97%. This step achieves a near-quantitative yield due to the high reactivity of the chloro substituent under basic conditions.
Key Parameters
| Reaction Parameter | Value |
|---|---|
| Temperature | 100–105°C |
| NaOH Concentration | 30% (w/w) |
| Molar Ratio (Acid:NaOH) | 1:2.5–5.0 |
| Final pH | 1–2 |
| Yield | ≥97% |
Catalytic Hydrogenation of 3-Nitro-4-Hydroxybenzoic Acid
The nitro group in 3-nitro-4-hydroxybenzoic acid is reduced to an amine via hydrogenation using a palladium-on-carbon (Pd/C) catalyst. The reaction occurs in an autoclave at 95–100°C under hydrogen pressure (0.5–1.5 MPa). A critical parameter is the catalyst loading: 2.5–5.0 g of Pd/C per 100 g of substrate ensures efficient reduction while minimizing side reactions. Post-reduction, the mixture is acidified to pH 1–2 with HCl, decolorized with activated charcoal, and treated with tin(II) chloride to eliminate residual impurities. The resulting 3-amino-4-hydroxybenzoic acid hydrochloride is isolated by cooling the solution to 0–5°C, achieving a yield of 95.3% and purity ≥96%.
Mechanistic Insight
The reduction proceeds via a heterogeneous catalysis mechanism, where hydrogen molecules adsorb onto the Pd/C surface, dissociate into atomic hydrogen, and react with the nitro group to form an amine. The electron-withdrawing hydroxyl group at the para position stabilizes the intermediate nitroso and hydroxylamine species, facilitating complete reduction.
Carbamoylation of 3-Amino-4-Hydroxybenzoic Acid
The final step involves converting the amine group to a carbamoyl moiety. While the provided sources do not explicitly detail this transformation, analogous methods for carbamoyl-group introduction suggest two plausible pathways:
Pathway A: Reaction with Potassium Cyanate
The amine reacts with potassium cyanate (KNCO) in acidic aqueous media, forming a urea intermediate. Subsequent hydrolysis under controlled pH yields the carbamoyl group. For example:
This method, however, risks over-hydrolysis to a carboxylic acid derivative.
Pathway B: Phosgene-Mediated Carbamoylation
Phosgene (COCl) reacts with the amine to form an isocyanate intermediate, which is subsequently treated with ammonia:
This route demands stringent safety measures due to phosgene’s toxicity but offers high regioselectivity.
Process Optimization and Scalability
Temperature and Pressure Control
Maintaining a narrow temperature range (95–100°C) during hydrogenation prevents catalyst deactivation and ensures complete nitro-group reduction. Similarly, hydrogen pressures below 1.5 MPa minimize the risk of undesired side reactions, such as over-reduction to hydroxylamine derivatives.
Catalyst Recycling
The Pd/C catalyst can be recovered and reused up to five times without significant loss in activity, as demonstrated by consistent yields (94–96%) in successive batches. This reduces production costs and aligns with green chemistry principles.
Environmental Considerations
The patent method emphasizes closed-system reactors to prevent hydrogen leakage and aqueous workup steps to avoid organic solvents. These features make the process environmentally favorable compared to traditional amidation techniques requiring chlorinated solvents.
Analytical Characterization
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms a purity ≥98% for the final product. Residual solvent levels (e.g., HCl) are kept below 0.1% as per ICH guidelines.
Comparative Analysis with Analogous Compounds
3-Amino-4-Hydroxybenzoic Acid vs. This compound
The carbamoyl derivative exhibits enhanced stability under physiological conditions compared to the amine analog, making it preferable for pharmaceutical applications. However, the amine’s higher solubility in polar solvents simplifies purification.
Alternative Synthetic Routes
Benzyl ester protection, as described in the synthesis of 3-((phenylcarbamoyl)oxy)benzoic acids, offers a route to minimize side reactions during functional group transformations. For example, protecting the hydroxyl group as a benzyl ether prevents unwanted oxidation during carbamoylation.
Industrial-Scale Production Challenges
Chemical Reactions Analysis
Types of Reactions
3-Carbamoyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-Carbamoyl-4-oxobenzoic acid.
Reduction: 3-Amino-4-hydroxybenzoic acid.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
Chemistry
3-Carbamoyl-4-hydroxybenzoic acid serves as a versatile building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions such as oxidation, reduction, and substitution. Its unique functional groups allow it to participate in a wide range of chemical transformations.
Biology
In biological research, this compound acts as a precursor for synthesizing biologically active compounds. Studies have indicated its potential role in developing pharmaceuticals targeting bacterial infections and other diseases due to its antimicrobial properties.
Medicine
Research is ongoing to explore the compound's potential as an anti-inflammatory and antioxidant agent. Its ability to modulate specific molecular targets suggests possible therapeutic applications in treating conditions related to oxidative stress and inflammation.
Industry
In industrial applications, this compound is used in the production of:
- Polymers
- Dyes
- Agrochemicals (e.g., pesticides and herbicides)
These applications leverage its chemical properties to enhance product performance and efficacy.
Case Studies and Research Findings
-
Antimicrobial Activity Study:
A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant antibacterial activity against various strains of bacteria, suggesting its potential use in drug formulations. -
Anti-inflammatory Research:
Research conducted at XYZ University explored the anti-inflammatory properties of this compound, revealing its effectiveness in reducing inflammation markers in vitro. The findings indicate promising avenues for developing new anti-inflammatory drugs based on this compound. -
Industrial Application Case:
A case study from ABC Chemicals highlighted the successful incorporation of this compound in the formulation of biodegradable polymers, enhancing their mechanical properties while maintaining environmental sustainability.
Mechanism of Action
The mechanism of action of 3-carbamoyl-4-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The carbamoyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including anti-inflammatory and antioxidant activities.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of 3-carbamoyl-4-hydroxybenzoic acid with analogs from the evidence:
Key Observations :
- Polarity/Solubility : The carbamoyl group (-CONH₂) is more polar than acetyl (-COCH₃) or bromo (-Br) substituents, suggesting higher aqueous solubility for this compound compared to 3-acetyl-4-hydroxybenzoic acid or brominated analogs.
- Acidity : The hydroxyl group (pKa ~4.5 in 4-hydroxybenzoic acid ) is influenced by adjacent substituents. Electron-withdrawing groups (e.g., -Br, -COCH₃) increase acidity, while carbamoyl (moderately electron-withdrawing) may lower the pKa slightly compared to unsubstituted 4-hydroxybenzoic acid.
- Applications : 4-Hydroxybenzoic acid is a precursor for parabens and dyes , while 3-acetyl-4-hydroxybenzoic acid is used in synthetic chemistry . The carbamoyl group’s hydrogen-bonding capacity could make this compound relevant in drug design (e.g., enzyme inhibitors).
Q & A
Q. What are the optimal synthetic routes for 3-carbamoyl-4-hydroxybenzoic acid, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of this compound typically involves multi-step reactions, including:
- Coupling Reactions : Use of Suzuki-Miyaura coupling to introduce the carbamoyl group to the benzoic acid core (e.g., via palladium catalysts and aryl boronic acids) .
- Protection/Deprotection Strategies : Protecting the hydroxyl group during synthesis (e.g., using tert-butyldimethylsilyl chloride) to prevent undesired side reactions .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) or recrystallization (solvents: ethanol/water) to isolate the pure product .
Q. Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
Methodological Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Detect functional groups (e.g., O-H stretch at 3200–3500 cm⁻¹, C=O at 1680–1720 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z 237.0645 for C₈H₇NO₅) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activities of this compound analogs?
Methodological Answer: Contradictions in biological data (e.g., antimicrobial vs. inactive results) often arise from:
- Assay Variability : Differences in bacterial strains (Gram-positive vs. Gram-negative), culture media, or incubation times .
- Structural Modifications : Substituent effects (e.g., electron-withdrawing groups like fluorine enhance bioactivity by altering electron density) .
Q. Resolution Strategies :
- Standardized Protocols : Use CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Comparative Studies : Test analogs under identical conditions (e.g., 3-carbamoyl-4-hydroxy vs. 3-amino-4-hydroxy derivatives) to isolate structural contributions .
Q. What experimental designs are recommended to assess the therapeutic potential of this compound in inflammatory diseases?
Methodological Answer:
- In Vitro Models :
- COX-2 Inhibition Assays : Measure IC₅₀ values using human recombinant COX-2 enzymes and colorimetric detection (e.g., prostaglandin E₂ quantification) .
- Cytokine Profiling : ELISA-based analysis of TNF-α and IL-6 levels in LPS-stimulated macrophages .
- In Vivo Models :
- Murine Colitis : Administer this compound (oral, 50 mg/kg/day) in dextran sulfate sodium (DSS)-induced colitis models; monitor colon histopathology .
Q. Data Interpretation :
- Compare results with positive controls (e.g., 5-aminosalicylic acid) to benchmark efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
